molecular formula C6H12N2O3 B12903365 H-D-Ala-DL-Ala-OH

H-D-Ala-DL-Ala-OH

Cat. No.: B12903365
M. Wt: 160.17 g/mol
InChI Key: DEFJQIDDEAULHB-SRBOSORUSA-N
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Description

H-D-Ala-DL-Ala-OH is a dipeptide composed of two alanine residues: one in the D-configuration and the other in the racemic DL-form. Its systematic name is D-alanyl-DL-alanine, and it is also referred to as DL-alanyl-DL-alanine in some contexts . This compound is utilized primarily in biochemical research, particularly in studies involving peptidoglycan synthesis, bacterial cell wall metabolism, and enzyme-substrate interactions.

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

(2R)-2-(2-aminopropanoylamino)propanoic acid

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3?,4-/m1/s1

InChI Key

DEFJQIDDEAULHB-SRBOSORUSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C(C)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

H-D-Ala-DL-Ala-OH can be synthesized through a series of chemical reactions involving the coupling of D-alanine and L-alanine. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers that can efficiently produce large quantities of the compound. The process involves the sequential addition of amino acids to a growing peptide chain, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

H-D-Ala-DL-Ala-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

H-D-Ala-DL-Ala-OH has numerous applications in scientific research:

Mechanism of Action

H-D-Ala-DL-Ala-OH exerts its effects by serving as a substrate for the enzyme D-alanine-D-alanine ligase. This enzyme catalyzes the formation of the dipeptide, which is then incorporated into the peptidoglycan layer of bacterial cell walls. The compound’s mechanism of action involves binding to the active site of the enzyme, facilitating the formation of the peptide bond. This process is essential for maintaining the structural integrity of bacterial cell walls .

Comparison with Similar Compounds

Research and Commercial Availability

  • Suppliers : this compound is available from specialized suppliers such as Chongqing Chemdad Co., Ltd., and MedChemExpress, emphasizing its niche research applications .
  • Synthetic Routes : Typically synthesized via solid-phase peptide synthesis (SPPS) or enzymatic coupling, with purity ≥98% for research-grade material .

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